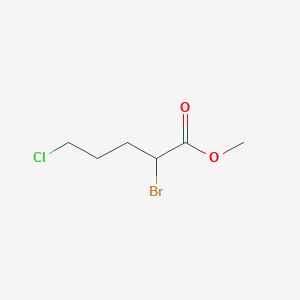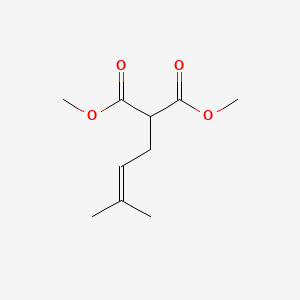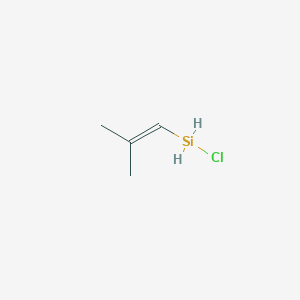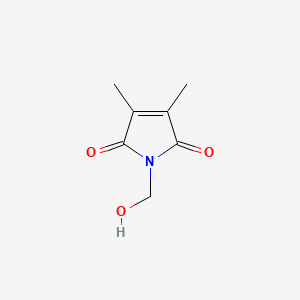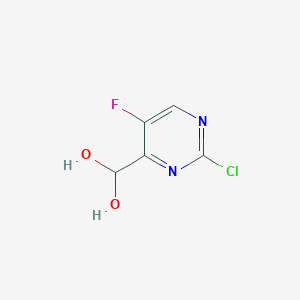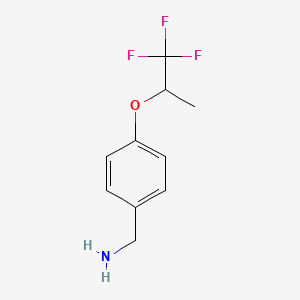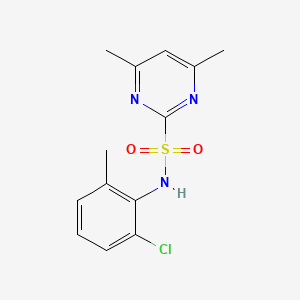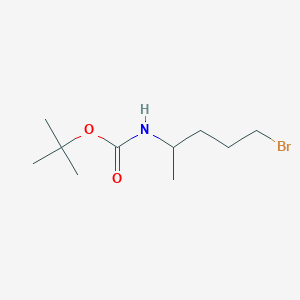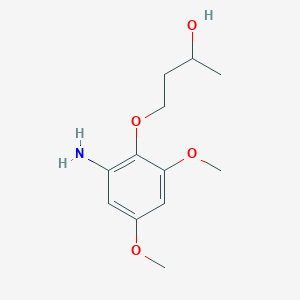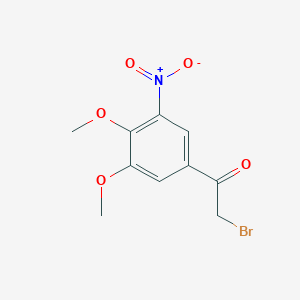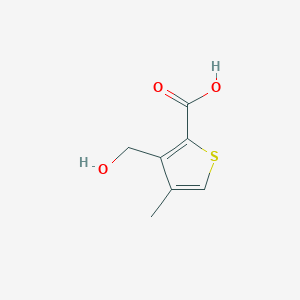![molecular formula C20H21BrN2O3 B8630635 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole](/img/structure/B8630635.png)
3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethoxymethylphenoxy group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole typically involves multiple steps, starting with the preparation of the bromophenyl and dimethoxymethylphenoxy intermediates. These intermediates are then coupled with a pyrazole ring through a series of reactions, including halogenation, etherification, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
科学的研究の応用
3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazole groups can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C20H21BrN2O3 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-19(13-18(22-23)15-6-5-7-16(21)12-15)26-17-10-8-14(9-11-17)20(24-2)25-3/h5-13,20H,4H2,1-3H3 |
InChIキー |
ZNXFQSCBUDIMDW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C(OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
